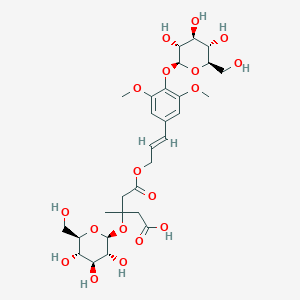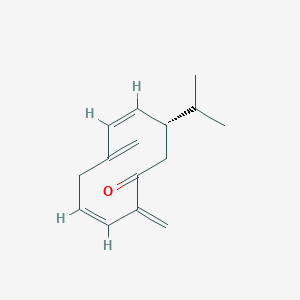
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide, also known as HPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPPA is a white crystalline powder that is soluble in water and has a molecular weight of 227.27 g/mol.
Mecanismo De Acción
The exact mechanism of action of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anti-inflammatory drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs). However, one limitation of using N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new drugs based on N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide for the treatment of pain and inflammation. Another area of interest is the use of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide as a biomaterial for tissue engineering and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide and its potential applications in other fields such as agriculture and materials science.
Métodos De Síntesis
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide can be synthesized by reacting 4-methoxyphenylacetic acid with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been studied for its potential use as a biomaterial for tissue engineering and drug delivery due to its biocompatibility and biodegradability.
Propiedades
Nombre del producto |
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-16-11-5-3-10(4-6-11)9-12(15)13-7-2-8-14/h3-6,14H,2,7-9H2,1H3,(H,13,15) |
Clave InChI |
UQSQWQYUUSHIMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCO |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)


![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)



![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)